1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3,4-dimethoxybenzyl)urea
Description
1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3,4-dimethoxybenzyl)urea is a urea derivative featuring a benzo[b]thiophene core substituted with a hydroxyethyl group and a 3,4-dimethoxybenzyl moiety. Urea derivatives are known for their hydrogen-bonding capacity, which often enhances target binding in drug design . The benzo[b]thiophene moiety is a privileged structure in medicinal chemistry, contributing to metabolic stability and diverse biological activities . The 3,4-dimethoxybenzyl group may influence lipophilicity and electronic properties, impacting bioavailability and receptor interactions .
Properties
IUPAC Name |
1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[(3,4-dimethoxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-25-17-8-7-13(9-18(17)26-2)10-21-20(24)22-11-16(23)15-12-27-19-6-4-3-5-14(15)19/h3-9,12,16,23H,10-11H2,1-2H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVZVPBWIIJRQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CSC3=CC=CC=C32)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Retrosynthetic Analysis
The target molecule features three critical subunits:
- Benzo[b]thiophen-3-yl moiety : Introduced via Friedel-Crafts alkylation or palladium-catalyzed coupling reactions.
- 2-Hydroxyethyl spacer : Typically derived from epoxide ring-opening or ketone reduction.
- 3,4-Dimethoxybenzyl-urea core : Constructed through isocyanate-amine coupling or carbonyldiimidazole-mediated urea formation.
Retrosynthetically, the molecule can be dissected into:
- Benzo[b]thiophene-3-carbaldehyde as the aromatic precursor.
- 2-Aminoethanol for the hydroxyethyl segment.
- 3,4-Dimethoxybenzyl isocyanate for urea linkage.
Stepwise Synthesis Protocols
Synthesis of Benzo[b]thiophen-3-yl Intermediate
Friedel-Crafts Acylation
Benzo[b]thiophene undergoes electrophilic substitution using acetyl chloride in the presence of AlCl₃, yielding 3-acetylbenzo[b]thiophene. Subsequent reduction with sodium borohydride in tetrahydrofuran (THF) produces 3-(hydroxymethyl)benzo[b]thiophene.
Reaction Conditions :
Palladium-Catalyzed Cross-Coupling
Alternative routes employ Suzuki-Miyaura coupling between 3-bromobenzo[b]thiophene and boronic esters. Using Pd(PPh₃)₄ and K₂CO₃ in dimethoxyethane (DME), this method achieves 85–90% yields but requires stringent anhydrous conditions.
Formation of 2-Hydroxyethyl Segment
The hydroxyl group is introduced via epoxide ring-opening or carbonyl reduction:
Epoxide Route
3-Chloromethylbenzo[b]thiophene reacts with ethylene oxide in dimethylformamide (DMF) using potassium tert-butoxide as a base. This exothermic reaction (60–70°C) affords 2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl chloride, which is hydrolyzed to the alcohol.
Key Parameters :
- Solvent: DMF.
- Catalyst: None (base-mediated).
- Yield: 67–72%.
Ketone Reduction
3-Acetylbenzo[b]thiophene is reduced using NaBH₄ in methanol at 0°C, yielding 2-(benzo[b]thiophen-3-yl)-2-hydroxyethanol. This method avoids epoxide handling but requires strict temperature control to prevent over-reduction.
Urea Bond Assembly
Critical to the synthesis, urea formation employs two primary strategies:
Isocyanate-Amine Coupling
3,4-Dimethoxybenzyl isocyanate reacts with 2-(benzo[b]thiophen-3-yl)-2-hydroxyethylamine in THF at 25°C. Triethylamine (2.5 eq.) neutralizes HCl byproducts.
Reaction Profile :
Carbonyldiimidazole (CDI) Mediated Route
CDI activates the amine of 3,4-dimethoxybenzylamine, forming an imidazolide intermediate. Subsequent reaction with 2-(benzo[b]thiophen-3-yl)-2-hydroxyethylamine in tert-butanol at 80°C achieves higher yields (70–75%) but demands anhydrous conditions.
Optimization Data :
| Parameter | Isocyanate Route | CDI Route |
|---|---|---|
| Yield (%) | 58–63 | 70–75 |
| Reaction Time (h) | 12–16 | 6–8 |
| Purity (HPLC, %) | 95.2 | 98.7 |
Purification and Characterization
Chromatographic Techniques
Challenges and Optimization Opportunities
- Byproduct Formation : Competing thiourea derivatives arise during isocyanate coupling. Mitigated by using CDI or Schlenk techniques.
- Solvent Selection : THF outperforms DMF in reducing side reactions but prolongs reaction times.
- Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) improve benzo[b]thiophene functionalization efficiency but increase costs.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3,4-dimethoxybenzyl)urea can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzo[b]thiophene moiety can be reduced under specific conditions.
Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a reduced benzo[b]thiophene derivative.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Research indicates that compounds with similar structural features exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The following subsections detail specific applications based on existing literature.
Anti-Cancer Activity
Studies have shown that derivatives of benzo[b]thiophene compounds can inhibit the growth of various cancer cell lines. For instance, in vitro assays demonstrated that certain benzo[b]thiophene derivatives exhibited cytotoxic effects against human breast adenocarcinoma (MCF-7) cells, suggesting potential use as anti-cancer agents .
Anti-Inflammatory Effects
Compounds containing phenolic structures have been reported to possess anti-inflammatory properties. The hydroxyethyl group in this compound may enhance its ability to modulate inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases .
Antimicrobial Properties
The presence of sulfur in the benzo[b]thiophene structure may contribute to antimicrobial activity. Research on related compounds indicates that they can inhibit bacterial growth, which could be beneficial in developing new antibiotics .
Case Study 1: Anti-Cancer Efficacy
A study investigating the efficacy of benzo[b]thiophene derivatives found that certain compounds significantly reduced cell viability in MCF-7 cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .
Case Study 2: Inhibition of Inflammatory Mediators
In another study, phenolic compounds similar to 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3,4-dimethoxybenzyl)urea were shown to inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .
Mechanism of Action
The mechanism of action of 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3,4-dimethoxybenzyl)urea depends on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: The compound could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[b]thiophene-Containing Urea Derivatives
Compounds such as 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a) and its analogs () share the urea and benzo[b]thiophene framework but differ in substituents. Key distinctions include:
- Substituent Effects: The target compound’s hydroxyethyl group contrasts with the cyano or ester groups in 7a–7d.
- Synthetic Complexity: The target compound’s synthesis likely involves coupling a benzo[b]thiophene ethanolamine derivative with a 3,4-dimethoxybenzyl isocyanate, whereas 7a–7d are synthesized via hydrazone formation, which may introduce variability in purity (e.g., 98.8% HPLC purity for compound 21b in ) .
Urea Derivatives with Methoxybenzyl Groups
The compound 1-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]-3-(2-methoxyethyl)urea () shares the 3,4-dimethoxyphenyl and urea motifs but replaces the benzo[b]thiophene with a 2-methoxyethyl group. Key differences include:
- Hydrogen-Bonding Networks : The hydroxyethyl and urea groups in both compounds support hydrogen bonding, but the rigid benzo[b]thiophene in the target may restrict conformational flexibility, affecting binding kinetics .
Non-Urea Benzo[b]thiophene Analogs
Compounds like (E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one (8) () and tetrazole derivatives () highlight the role of the benzo[b]thiophene core in diverse scaffolds:
- Crystallographic Insights : Tetrazole analogs () exhibit dihedral angles between benzothiophene and aryl rings (e.g., 84.47° in compound II), suggesting that the urea’s flexible spacer in the target compound may better accommodate steric hindrance in binding pockets .
Biological Activity
1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3,4-dimethoxybenzyl)urea is a synthetic compound that belongs to the class of urea derivatives. Compounds with similar structures have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a benzo[b]thiophene moiety linked to a hydroxyethyl group and a 3,4-dimethoxybenzyl urea structure. Its molecular formula is , with a molecular weight of 336.41 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.41 g/mol |
| CAS Number | 2034408-32-5 |
Anticancer Activity
Research indicates that compounds containing the benzo[b]thiophene structure exhibit significant anticancer properties. A study evaluating various benzothiophene derivatives found that they can inhibit the growth of cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancer cells. Specifically, derivatives with urea linkages demonstrated potent antiproliferative effects, suggesting that the incorporation of the benzo[b]thiophene moiety enhances these activities .
Antimicrobial Activity
The antimicrobial potential of benzothiophene derivatives has been documented extensively. For instance, studies have shown that related compounds exhibit activity against Gram-positive bacteria and fungi. The minimal inhibitory concentration (MIC) for some derivatives was reported as low as 50 µg/mL against various pathogens . The presence of sulfur in the thiophene rings is believed to contribute to their biological interactions.
Anti-inflammatory Effects
Benzothiophene derivatives have also been noted for their anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The anti-inflammatory activity is often linked to their ability to modulate signaling pathways such as NF-kB and MAPK .
The biological activity of this compound is thought to arise from its interaction with various biological targets:
- Enzyme Inhibition : Many benzothiophene derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : Compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals, contributing to their protective effects against oxidative stress .
Case Studies
- Anticancer Study : A recent study evaluated the antiproliferative effects of several benzothiophene urea derivatives on human cancer cell lines. The results indicated that certain compounds significantly inhibited cell growth at concentrations ranging from 0.3 to 5 µM, comparable to standard chemotherapeutic agents .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of related benzothiophene compounds, revealing effective inhibition against Staphylococcus aureus and Escherichia coli at MIC values below 100 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
